molecular formula C20H18ClN3O3S B2750055 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 361477-35-2

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Katalognummer: B2750055
CAS-Nummer: 361477-35-2
Molekulargewicht: 415.89
InChI-Schlüssel: TXJJKDGTDHXHDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and a 3,4-dimethoxybenzamide moiety. Structural characterization of similar compounds often employs crystallographic tools like the SHELX software suite for refinement and analysis .

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-17-8-3-12(9-18(17)27-2)20(25)22-19-15-10-28-11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJJKDGTDHXHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, general insights into related chemical classes and methodologies can be inferred:

Structural Analogues in Heterocyclic Chemistry

  • Thienopyrazole Derivatives: Compounds with thienopyrazole scaffolds are often compared for substituent effects on solubility, stability, and bioactivity. For example, replacing the 4-chlorophenyl group with electron-withdrawing or donating groups (e.g., nitro, methoxy) can modulate electronic properties and binding affinities in therapeutic targets.
  • Benzamide-Containing Compounds : The 3,4-dimethoxybenzamide moiety may influence π-π stacking interactions or hydrogen bonding, critical in crystal packing (relevant to SHELX-based crystallography) or molecular recognition.

Functional Analogues in Materials Science

While and focus on conjugated polymers (e.g., P3HT, PCBM) for organic photovoltaics , the target compound’s thiophene-pyrazole structure shares some features with conductive polymers. However, its lack of extended conjugation (due to the pyrazole ring) likely limits charge transport efficiency compared to systems like P3HT/PCBM, which achieve power conversion efficiencies up to 7.4% .

Hypothetical Comparison Table

Parameter Target Compound P3HT/PCBM Systems Thienopyrazole Analogs (General)
Core Structure Thieno[3,4-c]pyrazole Poly(3-hexylthiophene)/Fullerene Thienopyrazole with varied R-groups
Key Functional Groups 4-Chlorophenyl, 3,4-dimethoxybenzamide Alkylthiophene, Methoxycarbonyl Variable (e.g., nitro, halogens)
Application Potential Unclear (medicinal/optoelectronic) Photovoltaics (7.4% PCE) Kinase inhibition, sensors
Synthesis Complexity Moderate (multi-step heterocyclic) Optimized for scalability Moderate to high

Critical Analysis of Evidence Limitations

The provided sources lack direct data on the target compound. Key gaps include:

  • Structural Data: No crystallographic or spectroscopic details (e.g., bond lengths, angles) from SHELX-refined structures .
  • Functional Data : Absence of biological or optoelectronic performance metrics (e.g., IC₅₀, charge mobility).
  • Comparative Studies: No literature comparing substituent effects on thienopyrazole derivatives.

Q & A

Q. Q1.1: What are the standard synthetic protocols for preparing this compound, and what key reagents are involved?

The synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization reactions, followed by functionalization of the core with substituents like the 4-chlorophenyl and 3,4-dimethoxybenzamide groups. Key steps include:

  • Use of 4-chlorobenzoic acid and thiosemicarbazide as starting materials ().
  • Microwave-assisted synthesis to accelerate cyclization ().
  • Purification via column chromatography to isolate the product ().
    Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield and purity. Ethanol or DMF are common solvents, and glacial acetic acid may be used as a catalyst (). Post-synthesis characterization employs NMR (1H/13C), mass spectrometry, and HPLC to confirm structural integrity ().

Q. Q1.2: Which analytical techniques are critical for verifying the compound’s structural identity?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing between thieno and pyrazole protons) ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula ().
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the thieno[3,4-c]pyrazole core ().

Advanced Synthesis and Optimization

Q. Q2.1: How can researchers optimize reaction yields while minimizing by-products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity ().
  • Catalytic Additives : Acetic acid or p-toluenesulfonic acid (PTSA) can accelerate intermediate formation ().
  • Purification Strategies : Gradient elution in chromatography separates structurally similar by-products ().

Q. Q2.2: What strategies address inconsistencies in spectral data interpretation?

  • DEPT-135 NMR : Differentiates CH, CH2, and CH3 groups in crowded spectra ().
  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations, resolving overlapping signals ().

Biological Activity and Mechanism

Q. Q3.1: What in vitro assays are suitable for preliminary biological screening?

  • Kinase Inhibition Assays : Test interactions with kinases (e.g., EGFR, VEGFR) using fluorescence polarization ().
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity ().

Q. Q3.2: How can researchers elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or tubulin ().
  • SAR Studies : Compare derivatives (see Table 1) to identify critical functional groups ().
  • Proteomic Profiling : SILAC-based mass spectrometry identifies downstream protein expression changes ().

Q. Table 1: Structure-Activity Relationships (SAR) of Analogues

Compound ModificationBiological Activity TrendKey Reference
4-Chlorophenyl substituent↑ Anti-inflammatory activity
3,4-Dimethoxybenzamide↓ Cytotoxicity in normal cells
Thieno[3,4-c]pyrazole coreEssential for kinase inhibition

Data Contradictions and Reproducibility

Q. Q4.1: How should researchers resolve conflicting reports on biological activity?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time ().
  • Dose-Response Curves : Confirm EC50/IC50 values across multiple replicates ().
  • Cross-Validation : Compare results with structurally related compounds (e.g., analogues in ) to identify assay-specific artifacts.

Q. Q4.2: Why might synthetic yields vary between laboratories?

  • Impurity in Starting Materials : Residual solvents or isomers in precursors (e.g., thiosemicarbazide derivatives) affect cyclization ().
  • Oxygen Sensitivity : Thieno-pyrazole intermediates may degrade under aerobic conditions ().

Stability and Formulation

Q. Q5.1: What storage conditions ensure long-term stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation ().
  • Solubility : Lyophilize in DMSO (10 mM stock) to avoid hydrolysis ().

Q. Q5.2: How can degradation pathways be characterized?

  • Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions, followed by LC-MS to identify breakdown products ().

Advanced Pharmacological Profiling

Q. Q6.1: What models assess in vivo efficacy and toxicity?

  • Xenograft Models : Evaluate tumor growth inhibition in immunocompromised mice ().
  • hERG Assays : Screen for cardiotoxicity risks using patch-clamp electrophysiology ().

Q. Q6.2: How is target selectivity optimized against off-target effects?

  • Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) to quantify binding to >400 kinases ().
  • Metabolomic Studies : Track hepatic CYP450 interactions to predict drug-drug interactions ().

Computational and Structural Insights

Q. Q7.1: Which computational tools predict binding affinities?

  • AutoDock Vina or Schrödinger Suite : Simulate docking to ATP-binding pockets ().
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories ().

Q. Q7.2: How can researchers validate computational predictions experimentally?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) ().
  • X-ray Co-Crystallization : Resolve ligand-target complexes at <2.0 Å resolution ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.